4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid
Overview
Description
4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid is a specialty product used for proteomics research . Its molecular formula is C13H13N3O5 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C13H13N3O5 . It contains a methoxy group (OCH3) attached to a benzoic acid structure, and a 5-methyl-4-nitro-1H-pyrazol group attached to the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO to a concentration of ≥ 100 mg/mL (187.41 mM), but is insoluble in water .Scientific Research Applications
Biotransformation Studies :
- Biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 yielded new glucosidated compounds, including derivatives of benzoic acid. This study demonstrates the potential of microbial cultures in generating mammalian metabolites of related analogs of benzoic acid, useful for investigating pharmacological properties (Hsu et al., 2007).
Antibacterial Activity :
- Novel oxadiazoles synthesized from benzoic acid derivatives exhibited significant antibacterial activity, highlighting the potential of benzoic acid derivatives in developing new antibacterial agents (Rai et al., 2009).
Chemical Synthesis Applications :
- The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, a related compound, serves as an intermediate in preparing cardiotonic drugs like Sulmazole and Isomazole, indicating the importance of such benzoic acid derivatives in pharmaceutical synthesis (Lomov, 2019).
Molecular Structure and Bonding :
- Investigations into the molecular structure and bonding of similar benzoic acid derivatives have provided insights into their hydrogen-bonded sheets and chains, which is crucial for understanding their chemical behavior and applications in material science (Portilla et al., 2007).
Doping Agent in Polyaniline :
- Benzoic acid and its derivatives have been used as dopants for polyaniline, enhancing its electrical conductivity. This opens up avenues for its use in advanced technological applications, such as in conductive polymers (Amarnath & Palaniappan, 2005).
Safety and Hazards
The compound is labeled with the GHS07 hazard symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Properties
IUPAC Name |
4-methoxy-3-[(5-methyl-4-nitropyrazol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-8-11(16(19)20)6-14-15(8)7-10-5-9(13(17)18)3-4-12(10)21-2/h3-6H,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXMWRHQYRSOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=C(C=CC(=C2)C(=O)O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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